5-(4-CHLOROBENZOYL)-3-(ETHANESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE
Description
5-(4-Chlorobenzoyl)-3-(ethanesulfonyl)-N2-(4-ethoxyphenyl)thiophene-2,4-diamine is a structurally complex heterocyclic compound characterized by a thiophene core with distinct functional groups:
- Position 3: An ethanesulfonyl moiety, enhancing polarity and aqueous solubility.
- N2 Position: A 4-ethoxyphenyl group, offering metabolic stability compared to hydroxylated analogs.
Properties
IUPAC Name |
[3-amino-5-(4-ethoxyanilino)-4-ethylsulfonylthiophen-2-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S2/c1-3-28-16-11-9-15(10-12-16)24-21-20(30(26,27)4-2)17(23)19(29-21)18(25)13-5-7-14(22)8-6-13/h5-12,24H,3-4,23H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQYHWWVTUEHDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROBENZOYL)-3-(ETHANESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of substituents: The 4-chlorobenzoyl, ethanesulfonyl, and 4-ethoxyphenyl groups can be introduced through electrophilic aromatic substitution or nucleophilic substitution reactions.
Final assembly: The final compound is obtained by coupling the substituted thiophene with the appropriate amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Thiophene Ring
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Nucleophilic Aromatic Substitution : The ethanesulfonyl group (SO₂Et) is a strong electron-withdrawing group, activating the thiophene ring toward nucleophilic attack. Substitution is likely at positions para or meta to the sulfonyl group .
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Electrophilic Reactivity : Thiophene typically undergoes electrophilic substitution, but the presence of SO₂Et may direct nucleophilic reactions instead .
Ethanesulfonyl Group (SO₂Et)
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Sulfonamide Formation : The SO₂Et group can act as a leaving group in nucleophilic displacement reactions, potentially forming sulfonamides with amines .
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Metal Coordination : Sulfur-containing groups like SO₂Et may interact with transition metals (e.g., Pt, Pd), as seen in metal thiolate complexes .
4-Chlorobenzoyl Group
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Hydrolysis : Under basic conditions, the benzoyl group may hydrolyze to form a carboxylic acid derivative .
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Substitution : The chloro substituent may undergo nucleophilic aromatic substitution if activated by electron-donating groups .
N²-(4-Ethoxyphenyl)Diamine
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Alkylation/Acylation : The diamine group can react with alkyl halides or acylating agents to form quaternary ammonium salts or amides .
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Catalytic Applications : Diamines are often used as ligands in organocatalytic reactions (e.g., asymmetric synthesis) .
Nucleophilic Attack on the Thiophene Ring
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Substitution at C-2 or C-4 | Amine nucleophile, SO₂Et as activating group | Formation of substituted thiophenes |
Sulfonamide Formation via SO₂Et Displacement
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Reaction with primary/secondary amines | Alkaline conditions, heat | Sulfonamide derivatives |
Hydrolysis of the Benzoyl Group
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Base-catalyzed hydrolysis | NaOH, aqueous medium | Carboxylic acid derivative |
Metal-Mediated Transformations
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Coordination with Pd(II) or Pt(II) complexes | Metal catalysts, ligands | Metal-coordinated thiophene derivatives |
Comparative Reactivity of Functional Groups
Research Findings and Analogous Systems
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Sulfonamide Derivatives : In metal thiolate complexes, sulfinate/bissulfinate formations are observed under oxidative conditions . This suggests the SO₂Et group in the target compound may undergo similar oxidation.
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Diamine Applications : Catalytic asymmetric synthesis of diamines via aziridine ring-opening highlights their utility in chiral ligands and organocatalysts . The diamine moiety here could participate in analogous catalytic roles.
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Thiophene Derivatives : Synthesis methods for thiophenes, such as metal-free sulfuration of alkynols, indicate the thiophene core’s stability under diverse conditions .
Scientific Research Applications
Medicinal Chemistry Applications
Thiophene derivatives are recognized for their broad spectrum of biological activities. The compound has been studied for its potential as:
- Anticancer Agent : Research indicates that substituted thiophenes exhibit significant cytotoxicity against various cancer cell lines. The structural features of this compound may enhance its interaction with biological targets involved in cancer progression, such as specific enzymes or receptors involved in cell proliferation and survival .
- Antimicrobial Properties : Thiophene derivatives have shown promise as antimicrobial agents. The presence of the chlorobenzoyl and ethanesulfonyl groups may contribute to enhanced activity against bacterial and fungal strains. Studies have demonstrated that certain thiophene compounds can inhibit the growth of pathogens, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Activity : Compounds similar to 5-(4-chlorobenzoyl)-3-(ethanesulfonyl)-N2-(4-ethoxyphenyl)thiophene-2,4-diamine have been evaluated for anti-inflammatory effects. Their ability to modulate inflammatory pathways could lead to therapeutic applications in treating conditions like arthritis or other inflammatory diseases .
Agricultural Applications
The compound's structure suggests potential applications in agriculture:
- Pesticides and Herbicides : Thiophene derivatives are being explored for their efficacy as agrochemicals. Their ability to disrupt biological processes in pests makes them suitable candidates for developing new pesticides. The sulfonamide moiety may enhance the compound's solubility and bioavailability in agricultural formulations .
- Plant Growth Regulators : Some thiophene derivatives have been found to influence plant growth positively. This compound may serve as a growth regulator, promoting better yield and resistance against environmental stressors .
Material Science Applications
The unique electronic properties of thiophenes make them valuable in material science:
- Organic Electronics : Thiophene derivatives are integral to the development of organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electron-rich nature of thiophenes allows them to conduct electricity efficiently, making them suitable for use in advanced electronic applications .
- Corrosion Inhibitors : Some studies suggest that thiophene-based compounds can act as effective corrosion inhibitors due to their ability to form protective films on metal surfaces. This application is particularly relevant in industries where metal degradation poses significant economic challenges .
Case Study 1: Anticancer Activity
A study evaluating various thiophene derivatives, including the target compound, demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways, indicating a promising direction for anticancer drug development.
Case Study 2: Antimicrobial Efficacy
Research conducted on a series of thiophene derivatives revealed that modifications at the benzoyl position significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus. This suggests that fine-tuning the chemical structure can optimize therapeutic efficacy.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROBENZOYL)-3-(ETHANESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues and Substituent Effects
Substituent Analysis:
- Chlorobenzoyl vs.
- Ethanesulfonyl vs. Thiocyanomethylthio (Position 3): The sulfonyl group improves water solubility, whereas thiocyanato groups in TCMTB contribute to pesticidal efficacy through thiol-mediated toxicity .
- 4-Ethoxyphenyl vs. 4-Hydroxyphenyl (N2 Position) : The ethoxy group in the target compound likely enhances metabolic stability over hydroxylated analogs, which are prone to glucuronidation .
Physicochemical Properties and Bioactivity
Hypothetical Property Comparison (Estimated)
Bioactivity Insights:
- Antimicrobial Potential: The thiophene core and chlorobenzoyl group may confer activity against Gram-positive bacteria, akin to thiazolidinones with methoxyphenyl substituents .
- membrane disruption .
Biological Activity
5-(4-Chlorobenzoyl)-3-(ethanesulfonyl)-N2-(4-ethoxyphenyl)thiophene-2,4-diamine is a novel compound within the thiophene family, known for its diverse biological activities. Thiophene derivatives have gained attention in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structural characteristics that contribute to its biological effects.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiophene ring : A five-membered aromatic ring containing sulfur.
- Chlorobenzoyl group : A chlorinated benzoyl moiety that enhances lipophilicity and may influence receptor interactions.
- Ethanesulfonyl group : This sulfonyl moiety can facilitate interactions with biological macromolecules.
- Ethoxyphenyl group : The ethoxy substitution can modulate the compound's electronic properties and solubility.
Anticancer Activity
Recent studies have demonstrated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.36 | Induces apoptosis via caspase activation |
| Compound B | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
Research indicates that these compounds can induce apoptosis by increasing the Bax/Bcl-2 ratio and activating caspases, leading to programmed cell death in cancer cells .
Anti-inflammatory Activity
The anti-inflammatory potential of thiophene derivatives has also been explored extensively. Compounds structurally related to the target compound have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways.
| Compound | Dose (mg/kg) | COX Inhibition (%) | LOX Inhibition (%) |
|---|---|---|---|
| Compound C | 20 | 63 | 57 |
In vivo studies have demonstrated that these compounds can significantly reduce inflammation in animal models by blocking mast cell degranulation and inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl and amino groups facilitate binding to enzymes like COX and LOX, inhibiting their activity.
- Cell Membrane Interaction : The thiophene core may disrupt cellular membranes or alter membrane fluidity, affecting cell signaling pathways.
- Gene Expression Modulation : The compound has been shown to reduce the expression of pro-inflammatory genes while enhancing anti-inflammatory cytokines .
Case Studies
Several case studies illustrate the therapeutic potential of thiophene derivatives:
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Case Study on Anti-inflammatory Effects :
- Researchers administered a thiophene derivative in a murine model of arthritis. The results indicated a significant reduction in paw edema compared to control groups, suggesting effective anti-inflammatory properties.
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Case Study on Anticancer Activity :
- A study evaluated the effects of a related thiophene compound on MCF-7 breast cancer cells. The findings revealed that treatment led to a marked decrease in cell viability and induced apoptosis through mitochondrial pathways.
Q & A
Q. What are the optimal synthetic routes for 5-(4-chlorobenzoyl)-3-(ethanesulfonyl)-N²-(4-ethoxyphenyl)thiophene-2,4-diamine?
Methodological Answer: The synthesis typically involves multi-step reactions with careful control of substituent introduction. For example, thiophene core formation may use Knoevenagel condensation under green chemistry conditions (e.g., diisopropyl ethyl ammonium acetate [DIPEAc] as a catalyst at room temperature, yielding 70-85% with minimal purification steps ). Alternatively, reflux methods in DMF-acetic acid mixtures (2 hours at 110°C) followed by recrystallization are effective for intermediates like 3-arylidene-4-thiazolidinones . Key steps include:
- Sequential introduction of 4-chlorobenzoyl and ethanesulfonyl groups via nucleophilic substitution.
- Coupling of 4-ethoxyphenylamine under inert atmosphere to prevent oxidation.
- Comparative analysis (Table 1):
| Method | Catalyst/Conditions | Yield | Purification | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | DIPEAc, RT, 24h | 85% | Filtration, no column | |
| Reflux in DMF-AcOH | NaOAc, 110°C, 2h | 65% | Recrystallization |
Q. Which analytical techniques are most effective for structural elucidation of this compound?
Methodological Answer: A combination of spectroscopic and crystallographic methods is critical:
- NMR : , , and 2D NMR (COSY, HSQC) to resolve aromatic protons and confirm substitution patterns .
- IR Spectroscopy : Identify carbonyl (1650–1700 cm) and sulfonyl (1150–1250 cm) functional groups .
- X-ray Crystallography : Resolve steric effects from the 4-ethoxyphenyl group and confirm dihedral angles between thiophene and benzoyl moieties .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H] at m/z 504.0523 for CHClNOS) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between in silico predictions and experimental bioactivity data?
Methodological Answer: Discrepancies often arise from solvation effects or conformational flexibility. To address this:
- Perform molecular dynamics simulations (100 ns, explicit solvent) to assess ligand-receptor binding stability under physiological conditions .
- Use density functional theory (DFT) to compare calculated vs. experimental dipole moments and electrostatic potential maps, identifying misaligned charge distributions .
- Validate with free-energy perturbation (FEP) to quantify binding affinity differences between predicted and observed IC values .
Q. What strategies mitigate variability in pharmacokinetic profiles across in vivo models?
Methodological Answer: Interspecies metabolic differences require:
- Microsomal Stability Assays : Compare hepatic clearance rates in human vs. rodent liver microsomes to identify cytochrome P450 isoforms responsible for oxidation .
- Tissue Distribution Studies : Use radiolabeled analogs (e.g., -tagged) to track compound accumulation in adipose vs. hepatic tissues .
- Allometric Scaling : Apply the rule of exponents (e.g., ) to extrapolate human dosing from rodent data, adjusting for plasma protein binding differences .
Q. How do electron-withdrawing substituents (e.g., ethanesulfonyl) influence thiophene ring reactivity?
Methodological Answer: The ethanesulfonyl group enhances electrophilicity at the 3-position, facilitating nucleophilic attacks. Experimental approaches include:
- Hammett Plot Analysis : Correlate σ values of substituents with reaction rates in SNAr mechanisms .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to determine rate-limiting steps in ring-opening reactions .
- Electrochemical Profiling : Cyclic voltammetry reveals sulfonyl-induced shifts in oxidation potentials (e.g., +0.3 V vs. SCE) .
Q. What theoretical frameworks guide mechanistic studies of this compound’s biological targets?
Methodological Answer: Link hypotheses to established biochemical theories:
- Lock-and-Key vs. Induced Fit : Use molecular docking (AutoDock Vina) and mutagenesis to determine if binding rigidifies the target (e.g., kinase domain) .
- Transition State Theory : Apply Eyring equations to enzyme inhibition kinetics, calculating ΔG from Arrhenius plots .
- QSPR Models : Relate logP and polar surface area to blood-brain barrier permeability for CNS applications .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer: Reconciling solubility discrepancies involves:
- Hansen Solubility Parameters : Calculate δ, δ, δ to predict solvent compatibility .
- Thermodynamic vs. Kinetic Solubility : Compare equilibrium (shake-flask) vs. high-throughput (nephelometry) methods, noting metastable polymorph formation .
- Co-solvency Studies : Optimize ethanol/water ratios (e.g., 30:70 v/v) to enhance apparent solubility without precipitation .
Ecological Impact Assessment
Q. What methodological design is recommended for ecotoxicology studies of this compound?
Methodological Answer: Follow tiered testing per OECD guidelines:
- Acute Toxicity (OECD 203) : Expose Daphnia magna to 0.1–10 mg/L for 48h, measuring LC .
- Bioaccumulation (OECD 305) : Use radiolabeled compound in fish (e.g., Danio rerio) to determine BCF (bioconcentration factor) .
- Long-Term Effects : Assess algal growth inhibition (OECD 201) over 72h, focusing on chlorophyll-a depletion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
